2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1338664-59-7
Cat. No.: VC2681252
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1338664-59-7 |
|---|---|
| Molecular Formula | C13H11N3O |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | 2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) |
| Standard InChI Key | HCIDDFLKSPZOOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one contains a bicyclic heterocyclic core consisting of a five-membered pyrazole ring fused with a six-membered pyrazine ring. The compound features a 2-methylphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine core, which contributes significantly to its molecular characteristics and potential biological activities. This arrangement creates a unique three-dimensional structure with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.
The ketone functionality at position 4 (indicated by "4-one" in the name) serves as both a hydrogen bond acceptor and an electrophilic center for potential reactions with nucleophiles. The 2-methylphenyl group adds lipophilicity to the molecule, potentially enhancing its ability to cross biological membranes, while also providing a site for π-π interactions with aromatic amino acid residues in protein binding pockets.
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 1338664-59-7 |
| Molecular Formula | C13H11N3O |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | 2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) |
| Standard InChIKey | HCIDDFLKSPZOOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |
| PubChem Compound ID | 56770789 |
Based on its structure, 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is expected to exhibit moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, while showing limited solubility in water. The presence of the carbonyl group and nitrogen atoms in the heterocyclic system provides potential sites for hydrogen bonding and other non-covalent interactions, which may influence its solubility profile and binding characteristics.
Synthesis Approaches
Optimization and Purification
The synthesis of complex heterocyclic compounds like 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one presents several challenges that require careful optimization of reaction conditions. Key considerations include:
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Selection of appropriate catalysts (Lewis acids, transition metals, or organocatalysts) to facilitate key transformations
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Optimization of solvent systems, with polar aprotic solvents often preferred for heterocyclic synthesis
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Temperature and reaction time adjustments to maximize yield while minimizing side reactions
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Modern synthetic techniques such as microwave-assisted synthesis or flow chemistry to improve efficiency
Purification of the final compound typically employs techniques such as recrystallization, column chromatography, and preparative HPLC . The progress of reactions and purity assessment can be monitored using thin-layer chromatography (TLC) with appropriate solvent systems, such as hexane-ethyl acetate mixtures .
Biological and Pharmacological Properties
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one and related compounds is essential for optimizing biological activity. Key structural features that may influence bioactivity include:
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The position and nature of substituents on the phenyl ring: The ortho-methyl group creates specific steric and electronic effects that may influence receptor binding and selectivity. Modifications to this group could potentially enhance potency or improve pharmacokinetic properties.
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The pyrazolo[1,5-a]pyrazine core: This bicyclic system provides a rigid scaffold that can position functional groups in specific spatial orientations, critical for interactions with biological targets.
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The ketone functionality: The carbonyl group at position 4 serves as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in protein binding pockets.
Applications in Medicinal Chemistry
Drug Discovery Applications
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has potential value in medicinal chemistry as a scaffold for developing bioactive compounds with diverse therapeutic applications. Its unique structural features make it a promising candidate for:
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Structure-based drug design: Computational modeling and docking studies could identify potential protein targets and guide optimization of the scaffold for enhanced binding affinity and selectivity.
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Fragment-based drug discovery: The core structure could serve as a fragment for building more complex bioactive molecules through systematic elaboration of the scaffold.
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Targeted library synthesis: Focused libraries based on the pyrazolo[1,5-a]pyrazin-4-one scaffold could be generated to explore structure-activity relationships and identify compounds with improved properties.
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Chemical probe development: Derivatives could be designed as chemical probes to investigate biological pathways and mechanisms, particularly in kinase signaling networks.
Pharmacological Diversity
The structural versatility of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one allows for potential diverse pharmacological applications. The compound belongs to a chemical class that has shown considerable biological diversity, including:
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Enzymatic inhibition: The specific three-dimensional arrangement of atoms in this molecule may enable it to occupy enzyme active sites, particularly in kinases and other ATP-binding proteins.
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Receptor modulation: The compound's structural features suggest potential interactions with various receptor systems, including G protein-coupled receptors and nuclear receptors.
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Anti-inflammatory activity: Related heterocyclic compounds have demonstrated abilities to modulate inflammatory pathways, suggesting potential applications in inflammatory disorders.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one requires multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, methyl group, and pyrazole C-H
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¹³C NMR would reveal the carbon framework, including the distinctive carbonyl carbon
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2D NMR techniques (COSY, HSQC, HMBC) would confirm structural connectivity
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Infrared (IR) Spectroscopy:
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Would display characteristic absorption bands for the C=O stretching (typically around 1650-1700 cm⁻¹)
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C=N stretching vibrations would also be observable
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Mass Spectrometry:
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High-resolution mass spectrometry would confirm the molecular formula with an expected m/z value of 225.0902 for [M+H]⁺
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Fragmentation patterns would provide additional structural confirmation
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Chromatographic Methods
For purity assessment and reaction monitoring of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, several chromatographic techniques are typically employed :
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Thin-Layer Chromatography (TLC):
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection is suitable for quantitative analysis
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Typical conditions might include C18 columns with methanol/water or acetonitrile/water mobile phases
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Combines separation capabilities with structural information
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Particularly valuable for identifying trace impurities or metabolites
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Current Research Status and Future Directions
Research Challenges
Several research challenges exist in the study of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one:
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Limited published data: Despite the potential interest in this compound, detailed studies specifically focused on this molecule are relatively sparse in the available literature.
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Synthetic optimization: Developing efficient, scalable synthetic routes remains challenging and requires further investigation.
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Comprehensive biological profiling: Systematic screening against diverse biological targets would help identify the most promising therapeutic applications.
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Structure-activity relationship elucidation: More extensive studies are needed to understand how structural modifications affect activity profiles.
Future Research Opportunities
Several promising research directions for 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one include:
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Target identification: Proteomic and chemogenomic approaches could help identify specific molecular targets and binding modes.
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Medicinal chemistry optimization: Systematic modification of the scaffold could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
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Combinatorial library synthesis: Generation of focused libraries based on this scaffold could accelerate the discovery of derivatives with improved properties.
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Detailed mechanistic studies: Investigation of molecular mechanisms underlying any observed biological activities would provide valuable insights for drug design.
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Exploration of unusual applications: Beyond traditional medicinal chemistry, potential applications in materials science, catalysis, or chemical biology could be explored.
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